17alpha-Cyanomethyl-19-nortestosterone

Vue d'ensemble

Description

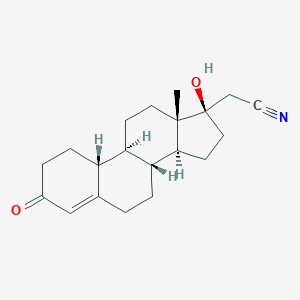

17alpha-Cyanomethyl-19-nortestosterone is a synthetic steroid compound with significant implications in reproductive biology and medicine. It is a metabolite of Norethindrone, a progestin used in combination with estrogen as a contraceptive . The compound is known for its intricate structure and diverse properties, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Cyanomethyl-19-nortestosterone typically involves the starting material Estra-3,5-dien-17-one, 3-methoxy-.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving multiple reaction steps under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 17alpha-Cyanomethyl-19-nortestosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different steroid analogs .

Applications De Recherche Scientifique

Chemistry and Synthesis

17α-CMNT serves as a reference compound in organic chemistry for synthesizing other steroids. It is utilized to study reaction mechanisms and as an intermediate in the production of bioactive molecules. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new steroid derivatives.

Biological Studies

Research has focused on the biological effects of 17α-CMNT, particularly its interaction with cellular processes. Studies indicate that it can inhibit cytosolic sulfotransferases, enzymes involved in hormone metabolism, which may affect the pharmacokinetics of other steroid compounds. Furthermore, investigations using microorganisms like Mycobacterium smegmatis have elucidated its biotransformation pathways, revealing insights into its environmental fate and metabolic processes .

Pharmacological Applications

The compound exhibits significant anabolic activity by interacting with androgen receptors, promoting muscle growth while minimizing androgenic side effects compared to testosterone. This property makes it a candidate for therapeutic applications in conditions requiring anabolic support without the adverse effects associated with traditional anabolic steroids .

Contraceptive Research

As a metabolite of norethindrone, 17α-CMNT is studied for its potential role in contraceptive formulations. Its ability to modulate progesterone receptor activity may enhance the efficacy and safety profiles of hormonal contraceptives .

Case Study 1: Inhibition of Sulfotransferases

In vitro studies demonstrated that 17α-CMNT inhibits specific sulfotransferases, suggesting potential implications for drug metabolism and hormone regulation. This inhibition could affect the pharmacodynamics of concurrent medications, highlighting the need for further investigation into its interactions within biological systems.

Case Study 2: Microbial Transformation

Research involving microbial transformation revealed that 17α-CMNT is metabolized into various products by Mycobacterium smegmatis. The study identified several metabolites that provide insights into how this compound may behave in environmental contexts and its potential biodegradation pathways .

Case Study 3: Anabolic Activity Assessment

Studies assessing the anabolic activity of 17α-CMNT indicated that it promotes muscle growth effectively while exhibiting lower androgenic effects than testosterone. This characteristic positions it as a promising candidate for therapeutic applications requiring anabolic support without significant androgenic side effects.

Mécanisme D'action

The mechanism of action of 17alpha-Cyanomethyl-19-nortestosterone involves its interaction with specific molecular targets and pathways. As a metabolite of Norethindrone, it binds to progesterone receptors, modulating gene expression and influencing reproductive functions . The compound’s effects are mediated through its ability to alter the activity of enzymes and other proteins involved in hormone regulation .

Comparaison Avec Des Composés Similaires

Norethindrone: A synthetic progestin used in contraceptives.

Levonorgestrel: Another progestin with similar applications.

Dienogest: A progestin used in the treatment of endometriosis.

Uniqueness: 17alpha-Cyanomethyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct biological activities compared to other progestins. Its cyanomethyl group at the 17alpha position differentiates it from other compounds, influencing its binding affinity and activity at progesterone receptors .

Activité Biologique

17alpha-Cyanomethyl-19-nortestosterone (often referred to as Dienogest) is a synthetic progestin derived from nortestosterone, notable for its unique cyanomethyl group at the 17α position. This modification enhances its biological activity and differentiates it from other progestins, enabling various applications in reproductive health and medicine. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Structure and Modifications

Dienogest's structure is characterized by the following features:

- Cyanomethyl Group : This group at the 17α position is crucial for its binding affinity to progesterone receptors.

- Absence of Ethynyl Group : Unlike many other progestins, Dienogest lacks an ethynyl group, which influences its pharmacological profile and reduces its interaction with cytochrome P450 enzymes involved in steroid metabolism .

Dienogest primarily exerts its effects through:

- Receptor Binding : It binds to progesterone receptors, leading to modulation of gene expression associated with reproductive functions. Its affinity for these receptors is comparable to that of other progestins like norethindrone .

- Antiandrogenic Activity : Dienogest demonstrates antiandrogenic properties, which may alleviate symptoms related to androgen excess, such as acne and hirsutism. Its activity as an androgen receptor antagonist is approximately 30-40% that of cyproterone acetate .

Pharmacokinetics

The pharmacokinetic profile of Dienogest includes:

- Bioavailability : Its lipophilic nature allows for efficient absorption and distribution within the body.

- Metabolism : Studies indicate that it undergoes metabolic transformations primarily in the liver, yielding various metabolites that retain some biological activity. Notably, microbial transformations can lead to 5α-reduced metabolites, which may have different pharmacological effects .

Clinical Applications

Dienogest has been investigated for several clinical applications:

- Endometriosis Treatment : Clinical trials have shown that Dienogest effectively reduces pain associated with endometriosis. In a study involving 90 patients, those treated with Dienogest reported higher satisfaction rates compared to those receiving combined oral contraceptives (COCs) .

- Contraceptive Use : As a progestin in contraceptive formulations, it provides effective ovulation suppression with a favorable side effect profile compared to traditional estrogen-progestin combinations.

Case Studies

- Endometriosis Management : A study evaluated the efficacy of continuous Dienogest (2.5 mg/day) in women with endometriosis-related pain. Results indicated significant improvements in pain relief and quality of life over a 12-month period, with only a small percentage experiencing adverse effects like weight gain and decreased libido .

- Comparative Efficacy : In a randomized controlled trial comparing Dienogest to surgical intervention for deep dyspareunia associated with endometriosis, patients receiving Dienogest reported gradual yet progressive pain relief throughout the study duration. Notably, those without deep infiltrating endometriosis showed superior outcomes compared to surgical options .

Safety Profile

Dienogest is generally well-tolerated; however, common adverse effects include:

Propriétés

IUPAC Name |

2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEXGMZKAAFZNS-JBKQDOAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67473-36-3 | |

| Record name | 17alpha-Cyanomethyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067473363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.